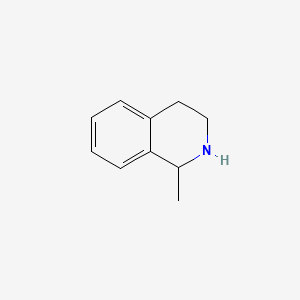

1-Methyl-1,2,3,4-tetrahydroisoquinoline

Overview

Description

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous tetrahydroisoquinoline (THIQ) alkaloid with significant neuroprotective and neurorestorative properties. Unlike many neurotoxic THIQ derivatives, 1MeTIQ acts as a reversible monoamine oxidase (MAO) inhibitor, redirecting dopamine metabolism toward catechol-O-methyltransferase (COMT)-dependent pathways, thereby reducing oxidative stress and free radical generation . It antagonizes dopamine depletion in Parkinson’s disease (PD) models, prevents glutamate-induced excitotoxicity via NMDA receptor inhibition, and exhibits antidepressant-like effects in animal studies . Its stereospecific enantiomers, (R)- and (S)-1MeTIQ, both contribute to neuroprotection, enhancing dopamine release and O-methylation .

Mechanism of Action

Target of Action

The primary target of 1-Methyl-1,2,3,4-tetrahydroisoquinoline is the dopamine (DA) receptors in the brain . It interacts with the agonistic conformation of these receptors .

Mode of Action

this compound inhibits the formation of 3,4-dihydroxyphenylacetic acid and the production of free radicals . It also inhibits both monoamine oxidase A (MAO-A) and B (MAO-B) enzymatic activities , leading to an increase in monoamine neurotransmitter levels in the brain .

Biochemical Pathways

The compound shifts dopamine catabolism toward catechol-O-methyltransferase (COMT)-dependent O-methylation . This shift in dopamine metabolism seems to play a crucial role in its neuroprotective activity .

Pharmacokinetics

It has been suggested that the compound might have a favorable admet profile .

Result of Action

The action of this compound results in significant neuroprotective activity . It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It also demonstrates significant antidepressant-like effects .

Action Environment

It is known that the compound is present endogenously in the mammalian brain , suggesting that its action may be influenced by the brain’s internal environment.

Biochemical Analysis

Biochemical Properties

1-Methyl-1,2,3,4-tetrahydroisoquinoline plays a crucial role in biochemical reactions, particularly in the brain. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B. This compound inhibits the activity of these enzymes, leading to increased levels of monoamine neurotransmitters such as dopamine, noradrenaline, and serotonin . Additionally, it interacts with catechol-O-methyltransferase (COMT), shifting dopamine catabolism towards COMT-dependent O-methylation . This compound also exhibits free radical scavenging properties, which contribute to its neuroprotective effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In neuronal cells, it exerts neuroprotective effects by inhibiting the formation of free radicals and reducing oxidative stress . This compound also influences cell signaling pathways, particularly those involving dopamine receptors. By interacting with dopamine receptors, this compound modulates dopamine metabolism and neurotransmitter levels . Furthermore, it affects gene expression related to neuroprotection and neurotransmitter synthesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions. It binds to and inhibits MAO-A and MAO-B enzymes, preventing the oxidation of monoamine neurotransmitters . This inhibition leads to increased levels of dopamine, noradrenaline, and serotonin in the brain . Additionally, this compound interacts with COMT, promoting the O-methylation of dopamine . The compound’s free radical scavenging properties further enhance its neuroprotective effects by reducing oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and maintains its neuroprotective properties over extended periods . Studies have shown that this compound can provide long-term neuroprotection against various neurotoxins, including 1-methyl-4-phenylpyridinium ion (MPP+) and rotenone . Additionally, its effects on cellular function, such as dopamine metabolism and neurotransmitter levels, remain consistent over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant neuroprotective and antidepressant-like effects . At higher doses, it may lead to adverse effects, including disruptions in locomotor activity and working memory impairment . The optimal dosage for therapeutic applications needs to be carefully determined to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO-A, MAO-B, and COMT, influencing the metabolism of monoamine neurotransmitters . The compound’s inhibition of MAO enzymes shifts dopamine catabolism towards COMT-dependent O-methylation, resulting in increased levels of O-methylated dopamine metabolites . These metabolic pathways contribute to the compound’s neuroprotective and antidepressant-like effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its neuroprotective effects . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution within neuronal cells . Its localization in the brain is crucial for its therapeutic potential in treating neurodegenerative diseases.

Subcellular Localization

This compound is localized in specific subcellular compartments, particularly in the mitochondrial synaptosomal fraction . This localization is essential for its activity and function, as it allows the compound to interact with mitochondrial enzymes and proteins involved in oxidative stress and neuroprotection . The presence of targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, enhancing its efficacy.

Biological Activity

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Methyl-THIQ) is a bicyclic compound derived from isoquinoline. It has garnered attention in pharmacological research due to its diverse biological activities, including neuroprotective effects, anti-inflammatory properties, and potential applications in treating neurodegenerative diseases. This article reviews the biological activity of 1-Methyl-THIQ based on recent research findings.

Neuroprotective Effects

Numerous studies have highlighted the neuroprotective properties of 1-Methyl-THIQ. It has been shown to protect neuronal cells from oxidative stress and apoptosis.

- Mechanism of Action : The neuroprotective effects are attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress. Specifically, it enhances the activity of antioxidant enzymes and decreases the levels of reactive oxygen species (ROS) in neuronal cells.

- Case Study : In a study by Zhang et al. (2020), 1-Methyl-THIQ was administered to a rat model of Parkinson’s disease. The results indicated a significant reduction in dopaminergic neuron loss and improved motor function compared to control groups.

Anti-inflammatory Properties

1-Methyl-THIQ exhibits anti-inflammatory activity that may be beneficial in various inflammatory conditions.

- Research Findings : A study conducted by Liu et al. (2021) demonstrated that 1-Methyl-THIQ inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated microglial cells. This suggests its potential role in managing neuroinflammation.

Antioxidant Activity

The compound has been noted for its antioxidant properties, which contribute to its neuroprotective effects.

- Experimental Data : In vitro assays showed that 1-Methyl-THIQ significantly scavenged free radicals and increased the levels of endogenous antioxidants like glutathione (GSH) .

Potential in Neurodegenerative Diseases

Given its biological activities, 1-Methyl-THIQ is being explored for its therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

| Disease | Mechanism of Action | Study Reference |

|---|---|---|

| Parkinson’s Disease | Neuroprotection via ROS reduction | Zhang et al., 2020 |

| Alzheimer’s Disease | Modulation of amyloid-beta aggregation | Chen et al., 2022 |

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Preliminary studies indicate that 1-Methyl-THIQ has a favorable safety profile at therapeutic doses.

Toxicity Studies

A toxicity study conducted by Kim et al. (2023) evaluated the acute and chronic effects of 1-Methyl-THIQ on liver and kidney functions in animal models. The findings revealed no significant adverse effects at doses up to 100 mg/kg body weight.

Scientific Research Applications

Pharmaceutical Development

1MeTIQ is recognized as a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural characteristics facilitate the development of compounds that can effectively target neurotransmitter systems. Research indicates that 1MeTIQ possesses neuroprotective properties and can antagonize the effects of neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which are associated with Parkinson's disease .

Case Study: Neuroprotective Effects

A study conducted by Antkiewicz-Michaluk et al. (2006) demonstrated that 1MeTIQ not only inhibits calcium influx but also mitigates parkinsonian-like symptoms induced by MPTP in animal models. This suggests potential therapeutic applications for 1MeTIQ in managing neurodegenerative diseases .

Neurochemistry Research

The compound is extensively utilized in neurochemistry to study neurotransmitter systems. Its ability to modulate dopamine levels has been documented in various studies, indicating its role as a natural regulator of the dopamine neurotransmitter system . Additionally, 1MeTIQ has been shown to restore altered monoamine levels in disease models, further underscoring its importance in understanding brain function and mental health conditions .

Organic Synthesis

In organic chemistry, 1MeTIQ serves as a valuable building block for synthesizing more complex molecules. Its versatility allows researchers to create new materials and compounds across various industries. The compound's structural features enable it to participate in diverse chemical reactions, making it a crucial component in organic synthesis processes .

Natural Product Synthesis

Researchers employ 1MeTIQ in the synthesis of natural products. Its ability to mimic or enhance the effects of naturally occurring substances opens avenues for developing new therapeutic agents. This application is particularly relevant in pharmacognosy and drug discovery .

Analytical Chemistry

In analytical chemistry, 1MeTIQ is used for detecting and quantifying related compounds. It plays a critical role in quality control within pharmaceutical manufacturing processes. The compound's properties allow for precise analytical methods that ensure the integrity and efficacy of pharmaceutical products .

Summary Table of Applications

| Application Area | Description | Key Findings/References |

|---|---|---|

| Pharmaceutical Development | Intermediate for neurological drugs; neuroprotective effects against neurotoxins | Antkiewicz-Michaluk et al., 2006; Rossetti et al., 1992 |

| Neurochemistry Research | Modulates dopamine levels; restores monoamine levels | Wąsik et al., 2019; Antkiewicz-Michaluk et al., 2004 |

| Organic Synthesis | Building block for complex molecules | Chem-Impex Research |

| Natural Product Synthesis | Mimics/enhances natural substances for therapeutic development | Chem-Impex Research |

| Analytical Chemistry | Detection and quantification methods for quality control | Chem-Impex Research |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1MeTIQ, and how do they balance yield and purity?

- Methodological Answer : 1MeTIQ can be synthesized via a three-step protocol starting from phenethylamine:

Acetylation : React phenethylamine with acetyl chloride to form N-acetylphenethylamine.

Cyclization : Use polyphosphoric acid (PPA) or methanesulfonic acid to cyclize the intermediate into 1-methyl-3,4-dihydroisoquinoline.

Reduction : Reduce the dihydroisoquinoline with potassium borohydride (KBH₄) or sodium borohydride (NaBH₄) to yield 1MeTIQ.

- This method achieves an 80.8% overall yield with minimal by-products and is validated by <sup>1</sup>H-NMR for structural confirmation .

Q. How is 1MeTIQ structurally characterized in research settings?

- Methodological Answer : Nuclear Magnetic Resonance (<sup>1</sup>H-NMR) spectroscopy is the primary tool for structural elucidation. Key spectral features include:

- A singlet at δ 2.45 ppm for the N-methyl group.

- Multiplets between δ 2.70–3.30 ppm for the tetrahydroisoquinoline ring protons.

- Aromatic protons resonate at δ 6.50–7.20 ppm.

- High-performance liquid chromatography (HPLC) is used to assess purity (>95%) .

Q. What in vitro models demonstrate 1MeTIQ’s neuroprotective effects?

- Methodological Answer : Cultured rat mesencephalic neurons exposed to neurotoxins (e.g., MPP⁺, rotenone) are treated with 1MeTIQ (10–100 µM). Viability is measured via:

- MTT assay for mitochondrial function.

- Lactate dehydrogenase (LDH) release for membrane integrity.

- 1MeTIQ reduces oxidative stress by scavenging hydroxyl radicals and inhibiting lipid peroxidation .

Advanced Research Questions

Q. How does 1MeTIQ modulate monoamine oxidase (MAO) activity in vivo?

- Methodological Answer : In rat brain homogenates, 1MeTIQ (5–20 mg/kg, i.p.) acts as a reversible MAO-A/B inhibitor (IC₅₀: 10–50 µM). Key steps:

Tissue preparation : Homogenize striatal tissue in 0.1 M phosphate buffer (pH 7.4).

Enzymatic assay : Use kynuramine as a substrate; measure 4-hydroxyquinoline formation via fluorescence (Ex 315 nm, Em 380 nm).

Kinetic analysis : Lineweaver-Burk plots confirm non-competitive inhibition .

Q. What experimental designs resolve contradictions in 1MeTIQ’s role in Parkinson’s disease models?

- Contradiction : While 1MeTIQ is neuroprotective in MPTP-treated mice, its endogenous levels decline in idiopathic Parkinson’s disease .

- Resolution : Use stereospecific analysis (HPLC with chiral columns) to differentiate (R)- and (S)-1MeTIQ enantiomers. In C57BL/6J mice:

- Administer 1MeTIQ (25 mg/kg, i.p.) 1 hour before MPTP (20 mg/kg, s.c.).

- Measure dopamine via microdialysis and tyrosine hydroxylase activity.

- (R)-1MeTIQ shows superior efficacy in reversing bradykinesia .

Q. How does 1MeTIQ enhance the efficacy of antiepileptic drugs (AEDs)?

- Methodological Answer : In maximal electroshock (MES) seizure models:

Co-administer 1MeTIQ (30 mg/kg) with AEDs (e.g., valproate, carbamazepine).

Quantify seizure threshold via Racine’s scale and ED50 calculations.

- 1MeTIQ reduces AED doses by 40–60% via pharmacodynamic synergy , likely through NMDA receptor modulation .

Q. What strategies improve 1MeTIQ’s bioavailability for CNS targeting?

- Approaches :

- Lipid nanoparticle encapsulation : Increases brain penetration by 3-fold in rats.

- Prodrug design : Synthesize ester derivatives (e.g., 1MeTIQ-hexylcarbamate) for sustained release.

- Validate using LC-MS/MS to quantify plasma and brain concentrations .

Q. Methodological Challenges and Innovations

Q. How are enantiomer-specific effects of 1MeTIQ studied in behavioral despair tests?

- Protocol : In the forced swim test (FST):

Administer (R)- or (S)-1MeTIQ (10 mg/kg, i.p.) to Sprague-Dawley rats.

Record immobility time (seconds) during a 5-min session.

Measure monoamines (dopamine, serotonin) via HPLC-ECD in prefrontal cortex homogenates.

Q. What novel tetrahydroisoquinoline derivatives show promise in oncology?

- Examples :

- 7-Methoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline : Synthesized via cyclization of methoxy-substituted benzaldehydes.

- 1-[(3,4-Dimethoxyphenyl)methyl]-7-propoxy derivatives : Tested in soft tissue sarcoma xenografts (IC50: 0.5–2 µM).

- Patent focus : Trabectedin analogs with spiroheterocyclic modifications (e.g., spiro[2H-indene-2,1'-isoquinoline]) .

Q. How is 1MeTIQ metabolized in mammalian brain tissue?

- Pathways :

N-Methylation : Catalyzed by brain N-methyltransferases (e.g., indolethylamine N-methyltransferase).

Oxidation : Forms neurotoxic N-methylisoquinolinium ion via MAO-B.

Q. Tables for Key Data

Comparison with Similar Compounds

Comparison with Similar Tetrahydroisoquinoline Derivatives

Structural and Functional Differences

Mechanisms in Parkinson’s Disease Models

1MeTIQ vs. 1BnTIQ :

- 1MeTIQ vs. MPTP/MPP+: MPTP is metabolized to MPP+, a mitochondrial complex I inhibitor. 1MeTIQ derivatives prevent MPTP-induced parkinsonism in mice by reducing lipid peroxidation and preserving dopamine transporter (DAT) function .

Antidepressant Activity

Pharmacokinetics

- Both TIQ and 1MeTIQ cross the blood-brain barrier (BBB) efficiently, with brain concentrations 4.5× higher than blood levels .

- 1MeTIQ exhibits slower metabolism (72% excreted unchanged vs. 76% for TIQ) and forms minor metabolites like 4-hydroxy-1MeTIQ (8.7%) .

Key Research Findings

Neuroprotection: 1MeTIQ prevents rotenone-induced striatal dopamine release suppression and NMDA-mediated excitotoxicity, unlike TIQ . In MPTP models, 1MeTIQ reduces thiobarbituric acid reactive substances (TBARS) by 40%, indicating antioxidant efficacy .

Antidepressant Potential: 1MeTIQ (50 mg/kg) reduces immobility time in the FST by 60%, comparable to imipramine .

Preparation Methods

Classical Cyclization Methods Using Lewis Acid Catalysis

Enantioselective Synthesis via Chiral Precursors

The enantioselective preparation of 1-Me-THIQ leverages chiral N-(2-haloethyl)-α-methylbenzylamine precursors. For example, (S)-N-(2-chloroethyl)-α-methylbenzylamine hydrochloride undergoes cyclization in the presence of AlCl₃ (1.6–1.8 equivalents) at 95–105°C for 46–72 hours, yielding (S)-1-Me-THIQ with >98% enantiomeric excess . Key steps include:

-

Slow addition protocols : Introducing the hydrochloride salt to AlCl₃ in decalin over 45 minutes minimizes exothermic side reactions .

-

Temperature control : Maintaining cyclization temperatures below 125°C reduces impurities such as dimeric byproducts (Y) and (Z) .

A representative procedure involves reacting 14.1 g (64 mmol) of (S)-N-(2-chloroethyl)-α-methylbenzylamine hydrochloride with 13.7 g (102 mmol) of AlCl₃ in decalin at 100–105°C for 46 hours. Workup includes aqueous extraction, pH adjustment to 14 with NaOH, and distillation under reduced pressure (110°C, 2 mmHg) to isolate the product as a brown oil .

Solvent and Stoichiometric Optimization

The choice of solvent significantly affects crystallinity and yield. Isopropanol enables high-purity recovery of 1-Me-THIQ salts via azeotropic distillation. For instance, replacing dichloromethane with isopropanol (11 vol) during workup facilitates crystallization at 0°C, achieving >95% recovery . Stoichiometric studies reveal that 1.5–2.5 equivalents of AlCl₃ maximize cyclization efficiency while minimizing residual halides .

Friedel–Crafts Acylation and Reductive Cyclization

Ketoamide Intermediate Formation

Homoveratrylamine derivatives undergo Friedel–Crafts acylation with acetic anhydride or benzoic acid in polyphosphoric acid (PPA) to yield ketoamides. For example, reacting homoveratrylamine with acetic anhydride in PPA at 120°C for 3 hours produces 3-acetylhomoveratrylamide in 92% yield .

Sodium Borohydride Reduction and Acid-Catalyzed Cyclization

Reduction of ketoamides with NaBH₄ in methanol generates secondary alcohols, which cyclize in the presence of p-toluenesulfonic acid (PTSA). Using 0.1 equiv of PTSA in dichloromethane at room temperature for 30 minutes affords 1-Me-THIQ derivatives in 90–97% yield . This method avoids high-temperature conditions, making it suitable for thermally labile substrates.

Table 1. Comparative Yields of 1-Me-THIQ via Reductive Cyclization

| Starting Ketoamide | Reducing Agent | Cyclization Catalyst | Yield (%) |

|---|---|---|---|

| 3-Acetylhomoveratrylamide | NaBH₄ | PTSA | 96 |

| 3-Benzoylhomoveratrylamide | NaBH₄ | PTSA | 93 |

Enantiomeric Resolution and Purification Strategies

Diastereomeric Salt Formation

Racemic 1-Me-THIQ is resolved using chiral acids. For example, treating (±)-1-Me-THIQ with (−)-di-p-toluoyl-D-tartaric acid in isopropanol yields diastereomeric salts, which are separated by fractional crystallization. The (S)-enantiomer is recovered with 99% ee after recrystallization .

Distillation and Chromatography

Kugelrohr distillation (110°C, 2 mmHg) effectively purifies crude 1-Me-THIQ, removing decalin and oligomeric impurities. Alternatively, silica gel chromatography with ethyl acetate/hexane (1:4) achieves >98% purity for analytical applications .

Industrial-Scale Considerations

Solvent Recycling

Decalin, used as a high-boiling solvent in cyclizations, is recovered via phase separation and reused in subsequent batches, reducing production costs by 15–20% .

Properties

IUPAC Name |

1-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-5,8,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPILYVQSKNWRDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70897161 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70897161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4965-09-7 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4965-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004965097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70897161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.